Dimethyl 2-Fluoro-5-methylterephthalate Dimethyl 2-Fluoro-5-methylterephthalate
Brand Name: Vulcanchem
CAS No.: 1203953-08-5
VCID: VC13590532
InChI: InChI=1S/C11H11FO4/c1-6-4-8(11(14)16-3)9(12)5-7(6)10(13)15-2/h4-5H,1-3H3
SMILES: CC1=CC(=C(C=C1C(=O)OC)F)C(=O)OC
Molecular Formula: C11H11FO4
Molecular Weight: 226.20 g/mol

Dimethyl 2-Fluoro-5-methylterephthalate

CAS No.: 1203953-08-5

Cat. No.: VC13590532

Molecular Formula: C11H11FO4

Molecular Weight: 226.20 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 2-Fluoro-5-methylterephthalate - 1203953-08-5

Specification

CAS No. 1203953-08-5
Molecular Formula C11H11FO4
Molecular Weight 226.20 g/mol
IUPAC Name dimethyl 2-fluoro-5-methylbenzene-1,4-dicarboxylate
Standard InChI InChI=1S/C11H11FO4/c1-6-4-8(11(14)16-3)9(12)5-7(6)10(13)15-2/h4-5H,1-3H3
Standard InChI Key VLWQVKMFPSUFIR-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C(=O)OC)F)C(=O)OC
Canonical SMILES CC1=CC(=C(C=C1C(=O)OC)F)C(=O)OC

Introduction

Dimethyl 2-Fluoro-5-methylterephthalate is an organic compound classified as a derivative of terephthalic acid. It features two methyl ester groups and a fluorine atom substituted on the benzene ring. Its molecular formula is C11H11FO4C_{11}H_{11}FO_4, with a molecular weight of 226.2 g/mol. This compound is utilized in various applications, including polymer synthesis, medicinal chemistry, and material science.

Laboratory Synthesis

Dimethyl 2-Fluoro-5-methylterephthalate is synthesized via the esterification of 2-Fluoro-5-methylterephthalic acid using methanol as the alcohol source and a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted under reflux conditions to ensure complete conversion to the ester.

Reaction Scheme:

2-Fluoro-5-methylterephthalic acid+MethanolH2SO4Dimethyl 2-Fluoro-5-methylterephthalate\text{2-Fluoro-5-methylterephthalic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Dimethyl 2-Fluoro-5-methylterephthalate}

Industrial Production

In industrial settings, continuous flow processes are employed to enhance efficiency and yield. Automated systems precisely control parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions

Dimethyl 2-Fluoro-5-methylterephthalate participates in various chemical reactions:

Nucleophilic Substitution

The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.

Hydrolysis

Under acidic or basic conditions, the ester groups are hydrolyzed to yield 2-Fluoro-5-methylterephthalic acid.

Major Products:

  • Nucleophilic Substitution: Depends on the nucleophile used.

  • Hydrolysis: Produces the corresponding carboxylic acid.

Polymer Science

This compound serves as a building block for specialty polymers with enhanced thermal stability and resistance to degradation.

Medicinal Chemistry

It is investigated for its role in drug design, particularly for improving metabolic stability and bioavailability of therapeutic agents.

Material Science

Its unique electronic and steric properties make it valuable in producing materials with specific mechanical or chemical characteristics.

Biological Activity

Preliminary studies suggest that Dimethyl 2-Fluoro-5-methylterephthalate may exhibit biological activity:

Antitumor Studies

In vitro experiments have shown potential antitumor activity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound induces apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-710 µMInduction of apoptosis
HCT11615 µMCell cycle arrest at G1 phase

Biodegradation Studies

Biodegradation studies indicate that Dimethyl 2-Fluoro-5-methylterephthalate can be broken down by microbial strains such as Rhodococcus species under aerobic conditions.

Microbial StrainDegradation RateMetabolites Identified
Rhodococcus sp.85% in 48 hoursMono-methyl terephthalate, Fluorinated acids

Comparison with Related Compounds

CompoundKey Differences
Dimethyl TerephthalateLacks fluorine and methyl substituents
Dimethyl 2-FluoroterephthalateLacks the methyl group
Dimethyl 5-MethylterephthalateLacks the fluorine atom

Dimethyl 2-Fluoro-5-methylterephthalate's unique combination of fluorine and methyl groups enhances its reactivity, electronic properties, and applicability in diverse fields.

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